![molecular formula C15H21NSi2 B7884686 2,6-Bis[(trimethylsilyl)ethynyl]pyridine CAS No. 75867-44-6](/img/structure/B7884686.png)
2,6-Bis[(trimethylsilyl)ethynyl]pyridine
Overview
Description
2,6-Bis[(trimethylsilyl)ethynyl]pyridine is a chemical compound characterized by the presence of two trimethylsilyl-ethynyl groups attached to a pyridine ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(trimethylsilyl)ethynyl]pyridine typically involves the reaction of 2,6-dibromopyridine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Starting Materials: 2,6-dibromopyridine and trimethylsilylacetylene.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Base: A strong base, such as potassium carbonate or cesium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(trimethylsilyl)ethynyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrogenated pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Role as a Building Block
2,6-Bis[(trimethylsilyl)ethynyl]pyridine serves as an essential building block in organic synthesis. Its structure allows for the efficient construction of complex molecules. The trimethylsilyl group enhances stability and reactivity, facilitating various coupling reactions such as Sonogashira and cross-coupling reactions.
Pharmaceutical Development
Synthesis of Therapeutic Compounds
The compound is utilized in the synthesis of new pharmaceuticals, particularly in developing compounds with potential therapeutic effects. For instance, derivatives of this compound have been explored for their activity against viral infections, such as hepatitis C.
Case Study: Hepatitis C Inhibitors
In a study involving the synthesis of potential hepatitis C NS5A inhibitors, this compound was used as a precursor for constructing complex molecular frameworks that exhibit antiviral properties .
Material Science
Development of Advanced Materials
This compound plays a crucial role in developing advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the modification of material characteristics, leading to innovations in electronics and coatings.
Application Area | Material Type | Benefit |
---|---|---|
Electronics | Conductive Polymers | Enhanced electrical conductivity |
Coatings | Protective Coatings | Improved durability and resistance |
Analytical Chemistry
Reagent in Analytical Methods
this compound is employed as a reagent in analytical chemistry for the detection and quantification of various substances. It improves the accuracy of analytical methods through derivatization techniques.
Analytical Technique | Application | Reference |
---|---|---|
GC/MS | Analysis of steroids and fatty acids | |
HPLC | Quantification of pharmaceuticals |
Research in Catalysis
Catalytic Processes
The compound is significant in catalytic processes, facilitating reactions that are essential in both academic and industrial research. Its ability to stabilize reactive intermediates makes it valuable in developing sustainable practices.
Case Study: Rhodium-Catalyzed Reactions
Research has shown that rhodium-catalyzed trans-bis-silylation reactions involving derivatives of this compound lead to the formation of pyridine-fused silole structures, showcasing its utility in catalysis .
Mechanism of Action
The mechanism of action of 2,6-Bis[(trimethylsilyl)ethynyl]pyridine involves its interaction with molecular targets through its ethynyl and pyridine functional groups. These interactions can influence various molecular pathways, depending on the specific application. For example, as a ligand in catalysis, it coordinates with metal centers, altering their electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(phenylethynyl)pyridine: Similar structure but with phenyl groups instead of trimethylsilyl groups.
2,6-Bis(ethynyl)pyridine: Lacks the trimethylsilyl groups, leading to different reactivity and properties.
2,6-Bis(trimethylsilyl)pyridine: Contains trimethylsilyl groups directly attached to the pyridine ring without the ethynyl linkage.
Uniqueness
2,6-Bis[(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both trimethylsilyl and ethynyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic synthesis, materials science, and catalysis.
Biological Activity
Introduction
2,6-Bis[(trimethylsilyl)ethynyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
This compound is a pyridine derivative featuring two trimethylsilyl-ethynyl groups at the 2 and 6 positions. The presence of trimethylsilyl groups enhances the stability and solubility of the compound, making it suitable for various biological applications.
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 214.30 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound has been linked to its ability to interact with nuclear receptors, particularly the constitutive androstane receptor (CAR). CAR plays a significant role in regulating drug metabolism and liver function. Studies indicate that compounds activating CAR can influence various metabolic processes and may have therapeutic implications for liver diseases .
Case Studies
- CAR Activation : In recent studies, derivatives of pyridine, including those similar to this compound, were shown to activate CAR effectively at nanomolar concentrations. This activation was compared to known agonists like CITCO, demonstrating similar or enhanced potency .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in COS-1 cells. It was noted that while some derivatives exhibited low cytotoxicity, others showed significant cellular viability impacts. This suggests a need for careful evaluation in therapeutic contexts .
- Synthesis and Evaluation : Various synthetic routes have been explored for creating derivatives of this compound. These studies often focus on modifying the ethynyl groups to enhance biological activity while maintaining favorable pharmacokinetic properties .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
trimethyl-[2-[6-(2-trimethylsilylethynyl)pyridin-2-yl]ethynyl]silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NSi2/c1-17(2,3)12-10-14-8-7-9-15(16-14)11-13-18(4,5)6/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEJHGOEZWCOMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=CC=C1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503250 | |
Record name | 2,6-Bis[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-44-6 | |
Record name | 2,6-Bis[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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